![molecular formula C25H25N5O4 B11121727 N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide](/img/structure/B11121727.png)
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide
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Overview
Description
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[3,4-d]1,3-dioxole moiety, followed by the construction of the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core. Key steps include:
Formation of the Benzo[3,4-d]1,3-dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyridino[1,2-a]pyridino[2,3-d]pyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine derivatives, often using palladium-catalyzed cross-coupling reactions.
Final Coupling Step: The benzo[3,4-d]1,3-dioxole and pyridino[1,2-a]pyridino[2,3-d]pyrimidine intermediates are coupled under conditions that promote the formation of the carboxamide linkage, typically using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzo[3,4-d]1,3-dioxole moiety, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the imino and carbonyl groups, leading to the formation of amines and alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications based on available research findings.
Structural Features
The compound features a benzo[d]dioxole moiety, which is known for its biological activity. The presence of multiple nitrogen atoms within the pyridine and pyrimidine rings suggests potential interactions with biological targets, making this compound a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzo[d]dioxole have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific application of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide in this context is still under investigation but shows promise based on its structural analogs.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). In silico studies suggest that this compound could act as a dual inhibitor of these enzymes, potentially leading to therapeutic applications in treating chronic inflammatory diseases.
Antimicrobial Activity
The structural components of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide may confer antimicrobial properties. Compounds containing dioxole moieties are often explored for their ability to combat bacterial and fungal infections. Preliminary studies could focus on evaluating the antimicrobial spectrum of this compound against various pathogens.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of structurally related compounds in vitro. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Future studies should include N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide to confirm these effects.
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of similar compounds using animal models. The findings demonstrated reduced levels of inflammatory markers following treatment with these compounds. This suggests that N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide could be further explored for its therapeutic benefits in conditions like arthritis or asthma.
Mechanism of Action
The mechanism of action of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)carboxamide: Similar in structure but lacks the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core.
2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)carboxamide: Similar but without the benzo[3,4-d]1,3-dioxole moiety.
Uniqueness
The uniqueness of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Structure and Properties
The compound features a unique structure that includes a benzo[3,4-d]1,3-dioxole moiety, which is known for its diverse biological activities. The presence of multiple functional groups contributes to its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃
Key Structural Components
- Benzo[3,4-d]1,3-dioxole : A fused ring system that enhances the compound's lipophilicity and ability to penetrate biological membranes.
- Pyrimidine and Pyridine Derivatives : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds similar to N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl) exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that related compounds can inhibit tumor growth by modulating cell cycle progression and promoting programmed cell death (apoptosis) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains:
- Research Findings : In vitro studies have reported that derivatives of benzo[3,4-d]1,3-dioxole exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways:
- Example : Inhibitors targeting ATP-binding cassette (ABC) transporters have been studied for their role in enhancing drug bioavailability and overcoming multidrug resistance in cancer therapy .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a related compound. The results indicated that treatment with the compound led to a significant reduction in tumor size in animal models. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of derivatives of the benzo[3,4-d]1,3-dioxole structure. The findings demonstrated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents for bacterial infections.
Data Table
Properties
Molecular Formula |
C25H25N5O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c1-2-3-5-11-30-22(26)17(13-18-23(30)28-21-7-4-6-10-29(21)25(18)32)24(31)27-14-16-8-9-19-20(12-16)34-15-33-19/h4,6-10,12-13,26H,2-3,5,11,14-15H2,1H3,(H,27,31) |
InChI Key |
JOGSPHQXRMPPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
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